CB2 Receptor Binding Affinity and Subtype Selectivity: S-777469 Versus JWH-133, GW405833, and AM1241
S-777469 binds to the human CB2 receptor with a Ki of 36 nM and exhibits 128-fold selectivity over the CB1 receptor (CB1 Ki > 4600 nM) [1]. This selectivity profile occupies a distinct position among validated CB2 agonists: it is approximately 10-fold lower in CB2 affinity than JWH-133 (Ki = 3.4 nM, 200-fold selective) and GW405833 (Ki = 3.92 nM, ~1200-fold selective), but demonstrates 2.6-fold higher CB2 affinity than the endogenous ligand 2-arachidonoyl glycerol (2-AG, Ki = 1016 nM) and >13-fold higher than anandamide (Ki = 279–1940 nM) [2][3][4].
| Evidence Dimension | Human CB2 receptor binding affinity (Ki, nM) and CB2/CB1 selectivity ratio |
|---|---|
| Target Compound Data | CB2 Ki = 36 nM; CB1 Ki > 4600 nM; Selectivity = 128-fold |
| Comparator Or Baseline | JWH-133: CB2 Ki = 3.4 nM, selectivity ~200-fold; GW405833: CB2 Ki = 3.92 nM, selectivity ~1200-fold; AM1241: CB2 Ki = 3.4 nM, selectivity 82-fold; 2-AG: CB2 Ki = 1016 nM; Anandamide: CB2 Ki = 279–1940 nM |
| Quantified Difference | S-777469 CB2 affinity: 10.6× lower than JWH-133/AM1241, 9.2× lower than GW405833, 28× higher than 2-AG, 7.8–54× higher than anandamide |
| Conditions | Radioligand competitive binding assays using recombinant human CB2 and CB1 receptors expressed in heterologous cell systems; reported Ki values aggregated from primary literature and authoritative database entries |
Why This Matters
S-777469's moderate CB2 affinity and balanced selectivity profile may avoid the potential for functional desensitization or inverse agonism associated with ultra-high-affinity ligands, while still providing sufficient potency for in vivo target engagement with oral bioavailability.
- [1] DBpedia: S-777,469. Cannabinoid receptor agonist with 128x selectivity for CB2 subtype, CB2 Ki = 36 nM, CB1 Ki > 4600 nM. View Source
- [2] JWH-133 Product Datasheet. AdooQ Bioscience. CB2 Ki = 3.4 nM, ~200-fold selectivity over CB1. View Source
- [3] Oka S, et al. The endocannabinoid noladin ether acts as a full agonist at human CB2 cannabinoid receptors. J Pharmacol Exp Ther. 2005;314(1):264-270. View Source
- [4] Pertwee RG, et al. International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid receptors and their ligands. Pharmacol Rev. 2010;62(4):588-631. View Source
